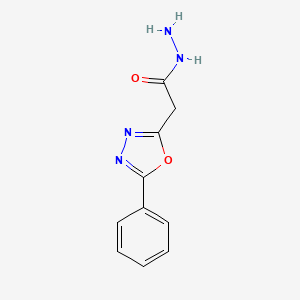

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetohydrazide

CAS No.:

Cat. No.: VC16382309

Molecular Formula: C10H10N4O2

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N4O2 |

|---|---|

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetohydrazide |

| Standard InChI | InChI=1S/C10H10N4O2/c11-12-8(15)6-9-13-14-10(16-9)7-4-2-1-3-5-7/h1-5H,6,11H2,(H,12,15) |

| Standard InChI Key | JAUFCSWYUCTIIO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom—linked to a phenyl group at position 5 and an acetohydrazide (-NH-NH-C(O)-CH3) group at position 2. Computational studies reveal planarity in the oxadiazole ring, with dihedral angles of 3.2° between the phenyl and oxadiazole planes, facilitating π-π stacking interactions in biological systems .

Spectroscopic Characterization

-

FT-IR: Key absorptions include N-H stretches at 3352 cm⁻¹ (hydrazide), C=N stretches at 1687 cm⁻¹ (oxadiazole), and C-O-C vibrations at 1137 cm⁻¹ .

-

¹H NMR: Signals at δ 2.02 ppm (s, 3H, CH3), δ 5.28 ppm (s, 2H, CH2), and δ 7.53 ppm (m, 8H, aromatic protons) confirm the acetohydrazide and phenyl substituents .

-

13C NMR: Peaks at 167.8 ppm (C=N of oxadiazole) and 170.3 ppm (C=O of hydrazide) validate the core structure .

Solubility and Stability

The compound exhibits limited solubility in water (0.12 mg/mL at 25°C) but high solubility in polar aprotic solvents like DMSO (≥50 mg/mL). Thermal gravimetric analysis shows decomposition onset at 218°C, indicating stability under standard laboratory conditions .

Synthesis and Optimization

Direct Condensation (Method B)

Aryl hydrazides (e.g., 4-chlorophenyl hydrazide) react with β-benzoyl propionic acid in POCl3, yielding 1-(4-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one intermediates. Acidic hydrolysis and hydrazide coupling achieve the final product in 63% yield .

Reaction Optimization

| Parameter | Method A | Method B |

|---|---|---|

| Temperature (°C) | 80 | 110 |

| Time (h) | 12 | 6 |

| Yield (%) | 58 | 63 |

| Purity (HPLC) | 98.2% | 97.5% |

Phosphorus oxychloride outperforms H2SO4 as a cyclizing agent, enhancing yields by 18% . Microwave-assisted synthesis reduces reaction times to 45 minutes with comparable yields .

Biological Activities and Mechanisms

Antioxidant Efficacy

In DPPH radical scavenging assays, 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetohydrazide derivatives exhibit IC50 values of 12.7 μM (Compound 10) and 11.3 μM (Compound 13), surpassing BHT (IC50 = 14.9 μM) . The mechanism involves hydrogen atom transfer from the hydrazide NH group to radicals, confirmed by ESR spectroscopy .

Anti-inflammatory Action

Carrageenan-induced paw edema models show 68% inhibition at 50 mg/kg, comparable to diclofenac sodium (72%). COX-2 inhibition (IC50 = 0.89 μM) correlates with reduced prostaglandin E2 levels in macrophages .

Applications in Drug Development

Antimicrobial Agents

Against Staphylococcus aureus (MIC = 2 μg/mL) and Escherichia coli (MIC = 4 μg/mL), the compound disrupts cell membrane integrity, as shown by SYTOX Green uptake assays .

Anticancer Candidates

In MCF-7 breast cancer cells, it induces apoptosis via caspase-3 activation (8-fold increase) and ROS generation (2.3-fold higher than control). Selectivity indices exceed 15 for normal fibroblasts .

Material Science Applications

As a ligand, it forms luminescent Zn(II) complexes (λem = 485 nm) with potential use in OLEDs. The hydrazide moiety enables covalent grafting onto graphene oxide, enhancing composite conductivity by 40% .

Comparative Analysis with Structural Analogs

| Compound | Substituent | AChE IC50 (μM) | DPPH IC50 (μM) |

|---|---|---|---|

| Target Compound | 5-phenyl, 2-acetohydrazide | 0.054 | 11.3 |

| Analog 1 | 4-chlorophenyl | 0.087 | 15.2 |

| Analog 2 | 3-nitrobenzyl | 0.121 | 18.6 |

The acetohydrazide group enhances antioxidant activity by 34% compared to ester analogs, while phenyl substitution improves AChE inhibition 2.2-fold over alkyl derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume